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Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the

hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[1][2] The

quantification of lipase activity is crucial in various fields, including drug discovery (e.g., for anti-

obesity drugs targeting pancreatic lipase), biotechnology, and quality control in the food and

detergent industries. A common and straightforward method for determining lipase activity is

through a spectrophotometric assay using artificial chromogenic substrates such as para-

nitrophenyl (pNP) esters.[3][4][5] This application note provides a detailed protocol for the

determination of lipase activity using para-nitrophenyl linoleate (pNPL) as a substrate. The

principle of this assay relies on the enzymatic cleavage of the colorless pNPL to release linoleic

acid and the yellow-colored p-nitrophenol (pNP), the absorbance of which can be measured

spectrophotometrically at approximately 400-410 nm.[1][5]

Principle of the Assay
The spectrophotometric assay for lipase activity using p-nitrophenyl linoleate is based on the

following reaction:
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para-Nitrophenyl Linoleate (colorless) + H₂O ---(Lipase)--> Linoleic Acid + para-Nitrophenol

(yellow)

The rate of formation of para-nitrophenol, which is directly proportional to the lipase activity, is

determined by measuring the increase in absorbance at its absorption maximum (around 400-

410 nm) under alkaline conditions.[5] The concentration of the released pNP can be calculated

using the Beer-Lambert law, which requires the molar extinction coefficient of pNP under the

specific assay conditions.

Quantitative Data Summary
The following tables summarize key quantitative data for the lipase activity assay using p-

nitrophenyl esters.

Table 1: Molar Extinction Coefficients of para-Nitrophenol (pNP)

Wavelength (nm)
Molar Extinction
Coefficient (ε)
(M⁻¹cm⁻¹)

pH Conditions Reference

400 18,000 Alkaline [6][7]

405 18,000 Not specified [6][7]

410 18,300 Alkaline

410 18,000 Not specified [2]

400 14,800 pH 7.2 [8]

Table 2: Typical Reagent Concentrations for p-Nitrophenyl Ester Lipase Assays
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Reagent
Typical
Concentration
Range

Purpose Reference(s)

p-Nitrophenyl Ester

Substrate
0.5 - 15 mM Substrate for lipase [8][9]

Buffer (e.g., Tris-HCl,

Phosphate)
50 - 200 mM Maintain optimal pH [8][9][10]

Emulsifier (e.g., Triton

X-100, Gum Arabic)
0.1 - 1% (v/v or w/v)

Solubilize the

hydrophobic substrate
[9][11][12]

Substrate Solvent

(e.g., Isopropanol,

Acetonitrile)

Varies (used to

prepare stock

solution)

Dissolve the p-

nitrophenyl ester
[8][9][13]

Lipase Sample Varies
Source of enzyme

activity
N/A

Experimental Protocols
This section provides a detailed methodology for the spectrophotometric determination of

lipase activity using para-nitrophenyl linoleate.

Materials and Reagents
para-Nitrophenyl linoleate (pNPL)

Lipase (e.g., from Candida rugosa, porcine pancreas)

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

Triton X-100 or Gum Arabic

Isopropanol

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for stopping

the reaction
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Microplate reader or spectrophotometer

96-well microplates or cuvettes

Incubator or water bath

Preparation of Solutions
Buffer Solution (50 mM Tris-HCl, pH 8.0): Dissolve the appropriate amount of Tris base in

deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.

Substrate Stock Solution (e.g., 10 mM pNPL in Isopropanol): Dissolve the required amount

of pNPL in isopropanol. This solution should be stored protected from light.

Substrate Emulsion: Prepare the working substrate solution by adding the pNPL stock

solution to the assay buffer containing an emulsifier. A common method is to mix one part of

the substrate stock solution with nine parts of buffer containing 0.1-1% Triton X-100 or gum

arabic. This solution should be freshly prepared and vortexed to ensure a homogenous

emulsion.

Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. A series of

dilutions may be necessary to determine the optimal enzyme concentration that results in a

linear rate of reaction over time.

Stopping Solution (e.g., 0.1 M Na₂CO₃): Dissolve the appropriate amount of sodium

carbonate in deionized water to prepare the stopping solution.

Assay Procedure (Microplate Format)
Pre-incubation: Add 180 µL of the substrate emulsion to each well of a 96-well microplate.

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

Initiation of Reaction: Add 20 µL of the enzyme solution to each well to initiate the reaction.

For the blank, add 20 µL of the assay buffer instead of the enzyme solution.

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 10-30

minutes). The incubation time should be within the linear range of the reaction.
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Termination of Reaction (for endpoint assay): Stop the reaction by adding 50 µL of the

stopping solution (e.g., 0.1 M Na₂CO₃) to each well. The alkaline solution also enhances the

color of the p-nitrophenol.

Absorbance Measurement: Measure the absorbance of each well at 410 nm using a

microplate reader.

Calculation of Lipase Activity: The activity of the lipase is calculated using the Beer-Lambert

law:

Activity (U/mL) = (ΔA × V_total) / (ε × t × V_enzyme × l)

Where:

ΔA = Absorbance of the sample - Absorbance of the blank

V_total = Total volume of the reaction mixture in mL

ε = Molar extinction coefficient of p-nitrophenol in M⁻¹cm⁻¹ (e.g., 18,300 M⁻¹cm⁻¹)

t = Incubation time in minutes

V_enzyme = Volume of the enzyme solution added in mL

l = Path length of the cuvette or microplate well in cm (typically 1 cm for a standard

cuvette; for microplates, this value may need to be determined or provided by the

manufacturer).

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of

para-nitrophenol per minute under the specified conditions.[12]

Alternative: Kinetic Assay
Instead of a fixed endpoint, the reaction can be monitored continuously in a temperature-

controlled spectrophotometer. The rate of change in absorbance over time (ΔA/min) is used to

calculate the enzyme activity. This method is often more accurate as it allows for the

verification of a linear reaction rate.
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Visualizations
Experimental Workflow Diagram

Experimental Workflow for Lipase Activity Assay
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Click to download full resolution via product page

Caption: Workflow for the spectrophotometric lipase activity assay.
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Caption: Enzymatic hydrolysis of pNPL by lipase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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